molecular formula C17H15N3O6 B2487493 (E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide CAS No. 321555-96-8

(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2487493
CAS No.: 321555-96-8
M. Wt: 357.322
InChI Key: FPQVQOYBCHARGR-BJMVGYQFSA-N
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Description

(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. These compounds are characterized by the presence of an amide group attached to an acrylate moiety. The compound features nitro and ethoxy substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide typically involves the reaction of an appropriate acrylamide precursor with substituted nitrophenyl compounds. A common synthetic route might include:

    Starting Materials: 4-ethoxy-2-nitroaniline and 4-nitrobenzaldehyde.

    Reaction: The condensation reaction between 4-ethoxy-2-nitroaniline and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the ethoxy or amide groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of oxidized products, potentially including carboxylic acids or aldehydes.

Scientific Research Applications

(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis or as a reagent in chemical reactions.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the production of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action for (E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide would depend on its specific application. For example:

    Biological Activity: If it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactions: In chemical reactions, the nitro and ethoxy groups can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-methoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide: Similar structure with a methoxy group instead of an ethoxy group.

    (E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-chlorophenyl)acrylamide: Similar structure with a chloro group instead of a nitro group.

Properties

IUPAC Name

(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c1-2-26-14-8-9-15(16(11-14)20(24)25)18-17(21)10-5-12-3-6-13(7-4-12)19(22)23/h3-11H,2H2,1H3,(H,18,21)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQVQOYBCHARGR-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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